S1RA (E-52862), also known as 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine, is a selective sigma-1 receptor (σ1R) antagonist. [] It is a synthetic compound specifically designed for research purposes, primarily in the field of pain management. [, ] S1RA's classification as a selective antagonist highlights its ability to bind to and block the activity of σ1Rs, without significantly affecting other receptor subtypes. [, , ] This selectivity makes it a valuable tool for investigating the specific role of σ1Rs in various physiological and pathological processes, particularly those related to pain perception and modulation. [, , ]
Clinical Development: Given the promising preclinical data, further clinical development of S1RA for the treatment of chronic pain conditions, particularly neuropathic pain, is warranted. [, , , ] Well-designed clinical trials are crucial to confirm its efficacy and safety in human subjects.
Combination Therapies: Exploring the potential of S1RA in combination with other analgesics, such as opioids, could lead to more effective pain management strategies, particularly for chronic pain conditions. [, , , , ]
Mechanism of Action: Further research is needed to fully elucidate the precise mechanisms by which S1RA exerts its effects. [, , , , , , , , ] Understanding its downstream targets and signaling pathways will be crucial for optimizing its therapeutic potential and developing more targeted therapies.
Neurological and Psychiatric Disorders: Exploring S1RA's potential in treating other neurological and psychiatric disorders beyond pain, such as stroke, Alzheimer's disease, and mood disorders, is an exciting avenue for future research. [, , , , , ]
S1RA, also known by its developmental code E-52862, is a selective antagonist of the sigma-1 receptor, a protein implicated in various physiological and pathological processes. The sigma-1 receptor, encoded by the SIGMAR1 gene, is primarily located in the endoplasmic reticulum and is involved in modulating calcium signaling and neuroprotection. S1RA has garnered attention for its potential therapeutic applications, particularly in pain management and enhancing the effects of opioid analgesics. It has demonstrated efficacy in preclinical studies and is currently undergoing clinical trials for neuropathic pain relief .
S1RA belongs to a class of compounds that target the sigma-1 receptor. It is classified as a small molecule drug with a chemical formula of and a molar mass of approximately 337.4 g/mol . The compound has been evaluated for its binding affinity, showing a Ki value of 17.0 ± 7.0 nM against the sigma-1 receptor, indicating its selectivity over other receptors .
S1RA features a complex molecular structure characterized by:
The three-dimensional structure allows for specific interactions with the sigma-1 receptor, facilitating its antagonist activity. Structural data from crystallography studies provide insights into how S1RA binds within the receptor's active site, contributing to its pharmacological profile .
CC(C(=O)N)C(C)C(=O)N
InChI=1S/C20H23N3O2/c1-12(2)22-20(24)23-19(21)18-15-9-5-6-10-16(15)17(18)14(3)13(4)11-8/h5-10H,11H2,1-4H3
S1RA primarily functions through competitive inhibition at the sigma-1 receptor site. Its interactions can alter downstream signaling pathways related to pain perception and neuroprotection.
The mechanism of action for S1RA involves:
Relevant data from pharmacological studies indicate that S1RA maintains its efficacy across various concentrations while exhibiting low toxicity profiles in preliminary trials .
S1RA is primarily being explored for:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: